molecular formula C14H19NO2 B7509841 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No. B7509841
M. Wt: 233.31 g/mol
InChI Key: JRMJYROEBJLIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as MTNA, is a novel compound that has gained significant attention in scientific research. It is a synthetic compound that has been synthesized through a multi-step process. MTNA has shown promising results in various scientific applications due to its unique mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is not fully understood. However, it has been suggested that 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide may act as a selective agonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling and cell survival. Activation of the sigma-1 receptor has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and noradrenaline in the brain. Additionally, 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in lab experiments is its unique mechanism of action. 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has shown promising results in various scientific applications, making it a valuable compound for research. However, one of the limitations of using 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in lab experiments is its limited availability. The synthesis of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a multi-step process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. One area of research could be to further investigate the mechanism of action of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. Additionally, research could be conducted to determine the potential of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide as a treatment for various neurological disorders, such as depression, anxiety, and schizophrenia. Further research could also be conducted to optimize the synthesis of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide and to develop more efficient methods for its production.
Conclusion:
In conclusion, 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a novel compound that has shown promising results in various scientific applications. Its unique mechanism of action and biochemical and physiological effects make it a valuable compound for research. Further research is needed to fully understand the mechanism of action of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide and to determine its potential as a treatment for various neurological disorders.

Synthesis Methods

The synthesis of 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves a multi-step process that includes the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. The intermediate product is then reacted with N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine to form the final product, 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.

Scientific Research Applications

2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has shown promising results in various scientific applications. It has been studied for its potential as an analgesic and anti-inflammatory agent. 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. Additionally, 2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been studied for its potential as a neuroprotective agent.

properties

IUPAC Name

2-methoxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-15(14(16)10-17-2)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,13H,5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMJYROEBJLIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC2=CC=CC=C12)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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